6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine

Overview

Description

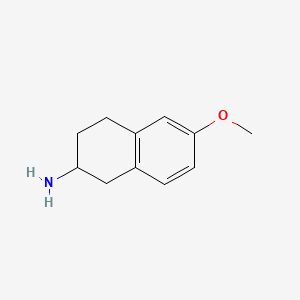

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine is an organic compound with the molecular formula C11H15NO. It is a derivative of naphthalene and features a methoxy group at the 6th position and an amine group at the 2nd position on the tetrahydro-naphthalene ring.

Mechanism of Action

Target of Action

The primary target of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine is the serotonin transporter (SERT) . This protein plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

This compound interacts with its target by inhibiting the high-affinity uptake of serotonin . This inhibition occurs in a competitive manner, meaning the compound competes with serotonin for binding to the SERT .

Biochemical Pathways

By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft . This leads to prolonged activation of serotonin receptors on the postsynaptic neuron, enhancing serotonergic neurotransmission .

Result of Action

The increased serotonergic activity resulting from the action of this compound could have various effects at the cellular and molecular level. For instance, it has been shown to increase the potassium-evoked release of serotonin from the retina .

Biochemical Analysis

Biochemical Properties

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can influence the levels of neurotransmitters in the brain, potentially affecting mood and behavior .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the cAMP signaling pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals . Additionally, this compound can alter the expression of genes involved in neurotransmitter synthesis and degradation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to MAO, inhibiting its activity and leading to increased levels of monoamines in the brain . This inhibition can result in enhanced neurotransmission and altered mood states. Furthermore, this compound can modulate the activity of other enzymes involved in neurotransmitter metabolism, such as catechol-O-methyltransferase (COMT) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance neurotransmission and improve mood . At high doses, it can exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine typically involves the reduction of 6-methoxy-1,2,3,4-tetrahydro-naphthalen-2-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding naphthalenone derivative. The process is optimized to ensure high yield and purity, often using palladium or platinum catalysts under controlled temperature and pressure conditions .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form the corresponding naphthalenone derivative.

Reduction: The compound can be reduced further to form more saturated derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-one.

Reduction: More saturated naphthalenylamine derivatives.

Substitution: Various substituted naphthalenylamines depending on the reagents used.

Scientific Research Applications

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on neurotransmitter systems, particularly serotonin.

Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis

Comparison with Similar Compounds

- 6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenylamine

- 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline

Comparison: 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine is unique in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it has a higher affinity for serotonin transporters and exhibits different pharmacokinetic properties .

Biological Activity

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine (CAS No. 81861-30-5) is an organic compound characterized by the molecular formula C11H15NO. It is a derivative of naphthalene, featuring a methoxy group at the 6th position and an amine group at the 2nd position on the tetrahydro-naphthalene ring. This compound has garnered interest in various fields, particularly in pharmacology and biochemistry, due to its biological activity.

The primary mechanism of action for this compound involves its interaction with the serotonin transporter (SERT) . By inhibiting the high-affinity uptake of serotonin, this compound increases serotonin levels in the synaptic cleft, which can enhance serotonergic neurotransmission. This action is significant in the context of mood regulation and treatment of depression and anxiety disorders.

Biochemical Pathways

The compound's interaction with SERT leads to several biochemical effects:

- Increased Serotonin Release : It has been shown to elevate potassium-evoked serotonin release from retinal cells.

- Influence on Monoamine Oxidase (MAO) : The compound interacts with MAO, which is crucial for the metabolism of neurotransmitters. This interaction can modulate neurotransmitter levels and potentially affect mood and behavior .

Cellular Effects

This compound influences various cellular processes:

- Cell Signaling Pathways : It modulates pathways such as cAMP signaling, which is essential for cellular responses to hormones and other signals.

- Gene Expression : The compound may impact gene expression related to neurotransmitter systems and cellular metabolism.

Pharmaceutical Development

This compound serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to enhance drug efficacy and specificity makes it valuable in developing treatments for conditions like depression .

Organic Synthesis

This compound is utilized as a building block for creating complex organic molecules. This application allows chemists to develop new compounds with desired properties for various applications .

Material Science

In material science, this compound contributes to formulating advanced materials such as polymers and coatings. Its unique structural properties lead to improved durability and performance in these materials .

Biochemical Research

The compound plays a role in biochemical studies that help researchers understand enzyme interactions and metabolic pathways. This understanding is crucial for drug discovery and development efforts .

Agricultural Chemistry

There are explorations into its potential applications in agrochemicals, aiming to develop safer and more effective pesticides and herbicides .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Study on Serotonin Release | Demonstrated increased potassium-induced serotonin release from retinal cells. |

| Interaction with MAO | Showed modulation of neurotransmitter levels affecting mood regulation. |

| Pharmaceutical Applications | Identified as an intermediate for synthesizing drugs targeting depression and anxiety disorders. |

These findings underscore the compound's significance in both biological research and practical applications.

Properties

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASIYUSITZITPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274652 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81861-30-5 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.